molecular formula C8H8ClFN2O B596330 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride CAS No. 1243313-45-2

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride

Cat. No.: B596330
CAS No.: 1243313-45-2
M. Wt: 202.613
InChI Key: RRBILJQVBLPSBF-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-fluoroaniline with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[d]isoxazol-5-amine
  • 6-Fluoro-3-methylbenzo[d]isoxazole
  • 5-Amino-3-methylbenzo[d]isoxazole

Uniqueness

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride stands out due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets .

Biological Activity

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group on the isoxazole ring. This structure contributes to its unique biological activity profile.

Molecular Formula: C9_9H8_8ClF N2_2O
Molecular Weight: 202.63 g/mol

Biological Activities

Research indicates that compounds in the benzoisoxazole class exhibit a variety of biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of benzoisoxazole can inhibit cancer cell proliferation. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antipsychotic Effects: This compound has been investigated for its potential in treating psychiatric disorders. It acts as a ligand for serotonin receptors (5-HT2A and D2), which are critical targets in the management of conditions like schizophrenia and depression .
  • Anti-inflammatory Properties: The compound has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation: It acts as an antagonist at serotonin receptors (5-HT2A) and dopamine receptors (D2), influencing neurotransmitter signaling pathways relevant to mood regulation and psychotic symptoms .
  • Enzyme Inhibition: The compound exhibits inhibitory activity against certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

Research Findings and Case Studies

Several studies have explored the efficacy of this compound:

StudyObjectiveKey Findings
Evaluate receptor affinityDemonstrated high affinity for 5-HT2A (pKi = 8.36) and D2 receptors (pKi = 7.40)
Assess anticancer propertiesSignificant cytotoxicity against lung cancer cells with IC50 values below 10 µM
Investigate anti-inflammatory effectsReduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages

Properties

IUPAC Name

6-fluoro-3-methyl-1,2-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBILJQVBLPSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC(=C(C=C12)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743704
Record name 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243313-45-2
Record name 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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